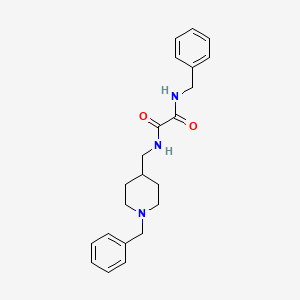

N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c26-21(23-15-18-7-3-1-4-8-18)22(27)24-16-19-11-13-25(14-12-19)17-20-9-5-2-6-10-20/h1-10,19H,11-17H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBYPCQKCXMBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the catalytic hydrogenation of 4-cyanopyridine to produce 4-benzylpiperidine . This intermediate is then reacted with benzyl chloride under basic conditions to introduce the benzyl group. The final step involves the reaction of the benzylated piperidine with oxalyl chloride to form the oxalamide moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: The benzyl groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms of the compound with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the benzyl groups.

Scientific Research Applications

Scientific Research Applications

N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide has several notable applications:

- Medicinal Chemistry : The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. It acts as a monoamine releasing agent, selectively influencing neurotransmitter release such as dopamine and norepinephrine, which may contribute to its therapeutic effects in conditions like depression and anxiety .

- Biological Studies : It is investigated for its interactions with biological targets, including enzymes and receptors. For instance, compounds with similar structures have been shown to interact with acetylcholinesterase, potentially enhancing cholinergic signaling by inhibiting this enzyme .

- Material Science : The compound's unique properties make it suitable for use in developing new materials and catalysts for chemical reactions .

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on neurotransmitter release, researchers found that the compound significantly increased dopamine levels in neuronal cultures. This suggests its potential utility in developing treatments for conditions characterized by low dopamine levels, such as Parkinson's disease .

Case Study 2: Anti-Cancer Activity

Another study focused on the cytotoxic effects of this compound on small cell lung cancer (SCLC) cell lines. The results indicated that treatment with this compound led to reduced cell viability at concentrations as low as 15 µM. The treated cells exhibited increased levels of reactive oxygen species (ROS), indicating oxidative stress and suggesting a mechanism through which the compound may exert anti-cancer effects .

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets in the body. The compound is known to act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft. Additionally, the compound may inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamines, thereby prolonging their effects .

Comparison with Similar Compounds

N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide can be compared with other similar compounds, such as:

4-Benzylpiperidine: Shares a similar piperidine core but lacks the oxalamide moiety.

N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide: Contains a cyclopentyl group instead of a benzyl group, leading to different biological activities.

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide: Features a pyridinyl group, which alters its interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 365.5 g/mol. Its structure features a benzylpiperidine moiety linked to an oxalamide group, which may facilitate interactions with various biological targets. The presence of the piperidine ring is significant as it often contributes to the pharmacological properties of compounds.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O2 |

| Molecular Weight | 365.5 g/mol |

| Functional Groups | Benzyl, Piperidine, Oxalamide |

This compound is hypothesized to act primarily as a monoamine releasing agent , selectively influencing neurotransmitter release, particularly dopamine and norepinephrine. This mechanism suggests potential applications in treating neurological disorders where modulation of these neurotransmitters is beneficial.

Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit significant neuropharmacological effects. For instance, studies have shown that derivatives of oxalamides can modulate histone deacetylase (HDAC) activity, which is crucial in gene expression regulation and has implications in cancer therapy and neurodegenerative diseases .

Case Study: HDAC Inhibition

- Objective : Evaluate the impact of oxalamide derivatives on HDAC activity.

- Findings : Compounds demonstrated significant inhibition of HDAC enzymes, leading to increased acetylation of histones and subsequent changes in gene expression profiles associated with cell cycle regulation and apoptosis .

Anticancer Potential

The compound's ability to influence cellular mechanisms suggests potential anticancer properties. Research into similar compounds has shown efficacy in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the 1-benzylpiperidin-4-ylmethyl intermediate via nucleophilic substitution between benzyl chloride and piperidine-4-methanol under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : React the intermediate with oxalyl chloride to form the oxalamide core. Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) to minimize side reactions .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Techniques :

- X-ray crystallography : Resolve the 3D conformation to assess intramolecular interactions (e.g., hydrogen bonding between oxalamide and benzyl groups) .

- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent connectivity (e.g., benzyl protons at δ 4.3–4.5 ppm; piperidine methylene at δ 2.7–3.1 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 446.2 [M+H]⁺) .

Q. How can preliminary biological activity be evaluated for this compound?

- Approach :

- In vitro assays : Test receptor-binding affinity (e.g., GABAₐ or serotonin receptors) using radioligand displacement assays .

- Cellular viability assays : Use MTT or resazurin-based protocols to assess cytotoxicity in HEK-293 or SH-SY5Y cell lines .

Advanced Research Questions

Q. What strategies can address contradictions in reported bioactivity data across structurally similar oxalamides?

- Resolution Methods :

- Comparative SAR analysis : Systematically vary substituents (e.g., benzyl vs. phenethyl groups) and correlate with activity trends using regression models .

- Reproducibility checks : Validate experimental conditions (e.g., buffer pH, incubation time) across labs to isolate confounding variables .

- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify consensus trends .

Q. How can the mechanism of action be elucidated for this compound in neurological targets?

- Experimental Design :

- Molecular docking : Simulate binding poses with receptors (e.g., GABAₐ α5 subunit) using AutoDock Vina and compare with known agonists .

- Kinetic studies : Measure enzyme inhibition (e.g., acetylcholinesterase) via stopped-flow spectrophotometry under pseudo-first-order conditions .

- In vivo models : Assess anxiolytic effects in zebrafish or rodent behavioral assays (e.g., elevated plus maze) .

Q. What computational tools are effective for predicting synthetic feasibility and regioselectivity?

- Tools :

- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., oxalamide cyclization) using Gaussian 16 .

- Retrosynthesis software : Employ ChemAxon or Synthia to prioritize routes with minimal protecting groups .

Key Considerations for Researchers

- Data Validation : Cross-reference crystallographic data with SHELX-refined models to minimize structural ambiguities .

- Scale-up Challenges : Optimize solvent recovery (e.g., switch from DCM to ethyl acetate) to improve sustainability .

- Ethical Compliance : Confirm compound handling protocols align with institutional biosafety guidelines (e.g., LD₅₀ > 500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.